molecular formula C18H22N4O B2509627 6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415570-77-1

6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No.: B2509627
CAS No.: 2415570-77-1
M. Wt: 310.401
InChI Key: XZYKYMAUDCYPQE-UHFFFAOYSA-N
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Description

6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a cyclopropane ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Construction of the pyrrolidine ring: This step often involves the use of amines and aldehydes in a cyclization reaction.

    Attachment of the pyridine ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate halogenated pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Used in the development of new materials with specific properties, such as high strength or conductivity.

Mechanism of Action

The mechanism of action of 6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
  • **6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Uniqueness

The uniqueness of 6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile lies in its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and binding affinity to molecular targets.

Properties

IUPAC Name

6-[5-(2,2-dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-18(2)5-15(18)17(23)22-10-13-8-21(9-14(13)11-22)16-4-3-12(6-19)7-20-16/h3-4,7,13-15H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKYMAUDCYPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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